molecular formula C16H19N3O3S B11167467 1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No.: B11167467
M. Wt: 333.4 g/mol
InChI Key: NICZJRGRDMXLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzoyl group and a pyrrole moiety, along with a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactionsThe pyrrole moiety is then attached via a coupling reaction, and finally, the methylsulfonyl group is introduced through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(3-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C16H19N3O3S/c1-23(21,22)19-11-9-18(10-12-19)16(20)14-5-4-6-15(13-14)17-7-2-3-8-17/h2-8,13H,9-12H2,1H3

InChI Key

NICZJRGRDMXLGG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=CC=C3

Origin of Product

United States

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